molecular formula C20H22N4O3 B6953330 5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one

5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one

Cat. No.: B6953330
M. Wt: 366.4 g/mol
InChI Key: VMQPQHWZVMQTQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(3-Methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one is a complex organic compound featuring a benzimidazole core with a piperazine ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The piperazine ring is then introduced through a nucleophilic substitution reaction with 3-methoxyphenylpiperazine.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch processes to ensure consistency and efficiency. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including:

  • Oxidation: The benzimidazole ring can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be performed to modify the piperazine ring or the methoxyphenyl group.

  • Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are used.

  • Substitution: Nucleophiles such as amines and alcohols are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of amines or alcohols.

  • Substitution: Introduction of various functional groups, such as alkyl or aryl groups.

Scientific Research Applications

This compound has diverse applications in scientific research:

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It can be used as a probe to study biological systems, particularly in receptor binding assays.

  • Medicine: Potential therapeutic applications include its use as an anti-inflammatory or antimicrobial agent.

  • Industry: It can be used in the development of new materials with specific properties, such as nonlinear optical materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. For example, it may interact with enzymes or receptors in biological systems, leading to modulation of their activity. The exact pathways and targets depend on the specific application and the derivatives formed.

Comparison with Similar Compounds

  • 4-(3-Methoxyphenyl)piperazine-1-carboxylate

  • 3-Methyl-1H-benzimidazol-2-one derivatives

  • Piperazine-based benzimidazole derivatives

Uniqueness: This compound is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

5-[4-(3-methoxyphenyl)piperazine-1-carbonyl]-3-methyl-1H-benzimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O3/c1-22-18-12-14(6-7-17(18)21-20(22)26)19(25)24-10-8-23(9-11-24)15-4-3-5-16(13-15)27-2/h3-7,12-13H,8-11H2,1-2H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VMQPQHWZVMQTQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC(=C2)C(=O)N3CCN(CC3)C4=CC(=CC=C4)OC)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.